(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

BET bromodomain γ-carboline halogen bonding

This compound is a critical tool for mapping BET vs. non-BET selectivity of N-acyl-γ-carboline derivatives. The 5-bromofuran-2-yl group polarizes the carbonyl oxygen for distinct hydrogen-bond interactions and serves as a versatile handle for Suzuki or Sonogashira diversification. Compared to the 8-fluoro analog (MW 363.18), it offers lower lipophilicity (clogP ~3.08) for solubility-limited assays. Rationally deploy it as a starting scaffold for BRD4 BD2-selective SAR, leveraging established co-crystal structure support (PDB 4Z93). Request a custom quote for bulk R&D quantities.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
Cat. No. B4478707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=C(O4)Br
InChIInChI=1S/C16H13BrN2O2/c17-15-6-5-14(21-15)16(20)19-8-7-13-11(9-19)10-3-1-2-4-12(10)18-13/h1-6,18H,7-9H2
InChIKeyNZNHUHLTUIBQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone – Core Scaffold, Physicochemical Profile, and Target-Class Context


The compound (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (C₁₆H₁₃BrN₂O₂, MW 345.19 g/mol) is a synthetic heterocyclic molecule that embeds a 5-bromofuran-2-carbonyl moiety linked to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole (γ-carboline) core [1]. The γ-carboline scaffold is a privileged structure in medicinal chemistry, serving as the basis for BET bromodomain inhibitors, histamine receptor modulators, and kinase-targeting agents [2][3]. The compound carries a single bromine atom on the furan ring, which imparts distinct electronic and steric properties relative to non-halogenated or chloro/fluoro-substituted analogs, and its clogP of approximately 3.08 (estimated via ZINC) places it in a favorable lipophilicity range for cell permeability [1].

Why (5-Bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone Cannot Be Casually Replaced by In-Class Analogs


Tetrahydro-γ-carboline derivatives bearing different N-acyl substituents exhibit widely divergent target engagement profiles. The 5-bromofuran-2-carbonyl group is not a passive structural element: the electron-withdrawing bromine atom polarizes the furan ring, altering the carbonyl oxygen's hydrogen-bond-acceptor character and the furan oxygen's lone-pair orientation relative to non-halogenated or phenyl-substituted analogs [1]. In the BET bromodomain field, subtle changes to the acyl appendage of γ-carboline scaffolds have been shown to shift selectivity between BD1 and BD2 domains by >10-fold [2]. Similarly, replacement of a furan with a phenyl ring in related pyridoindole methanones can redirect activity from bromodomains to kinase targets (e.g., PKM2) . These structural-activity divergences mean that procurement based solely on core scaffold similarity, without confirming the exact substitution pattern, risks acquiring a compound with fundamentally different biological utility.

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone


Bromine Substitution on the Furan Ring: Electronic and Steric Differentiation from Non-Halogenated and Chloro Analogs

The 5-bromofuran-2-yl substituent introduces a heavy halogen atom capable of forming halogen bonds (C–Br···O=C interactions) with backbone carbonyls in bromodomain binding pockets, a feature absent in non-halogenated furan or phenyl analogs. In the BET bromodomain inhibitor series described by Ran et al., the incorporation of halogen-bearing heteroaryl groups on the γ-carboline scaffold contributed to BD2 selectivity ratios of >100-fold over BD1 [1]. While the specific 5-bromofuran-2-yl variant was not the lead compound in that study, the class-level SAR indicates that bromine placement on the terminal ring system modulates both affinity magnitude and domain selectivity [1].

BET bromodomain γ-carboline halogen bonding

Furan vs. Phenyl Acyl Group: Divergent Target Engagement Profiles in Pyridoindole Methanones

Replacement of the 5-bromofuran-2-carbonyl group with a 3-bromophenyl carbonyl group (formula C₁₆H₁₃BrN₂O identical molecular weight; e.g., (3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone) eliminates the furan oxygen atom, which can act as an additional hydrogen-bond acceptor. This single-atom difference (O vs. CH in the ring) alters the hydrogen-bonding pharmacophore. In closely related pyridoindole methanones, a furan-2-carbonyl group directs activity toward BET bromodomains, whereas indole-2-carbonyl or substituted-phenyl carbonyl groups redirect activity toward kinase targets: NPD10084, bearing a 4-methoxy-1H-indol-2-yl carbonyl on the identical tetrahydro-γ-carboline core, is characterized as a PKM2 inhibitor rather than a BET inhibitor .

target selectivity PKM2 BRD4 acyl substituent

8-Fluoro Analog Comparison: Impact of Additional Halogen Substitution on the Pyridoindole Core on Physicochemical and ADME Properties

The 8-fluoro analog, (5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (C₁₆H₁₂BrFN₂O₂, MW 363.18), incorporates an additional fluorine atom on the indole phenyl ring. Fluorine substitution on aromatic rings is well-established to increase metabolic stability by blocking CYP450-mediated oxidation at the substituted position and to modulate logD by approximately –0.2 to –0.5 log units [1]. The target compound, lacking this fluorine, has a lower molecular weight (345.19 vs. 363.18) and a higher clogP (~3.08 vs. estimated ~2.7–2.9 for the 8-fluoro analog), which may translate to different membrane permeability and tissue distribution profiles [2].

fluorine substitution metabolic stability logP

BET Bromodomain Inhibition Potential: Scaffold-Level Evidence from γ-Carboline Lead Optimization Studies

The 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold is the core of a series of potent BET bromodomain inhibitors. In the study by Ran et al. (2015), the most potent γ-carboline analog (compound 18, RX-37) inhibited BRD2, BRD3, and BRD4 with Ki values of 3.2–24.7 nM and demonstrated >100-fold selectivity over non-BET bromodomains in a panel of 28 bromodomain proteins [1]. The co-crystal structure with BRD4 BD2 (PDB 4Z93, 1.27 Å resolution) revealed that the N-acyl substituent occupies the acetyl-lysine binding pocket, with the terminal heteroaryl group making critical contacts that determine affinity and selectivity [1]. The 5-bromofuran-2-yl variant shares the identical core and N-acyl attachment geometry, positioning it as a candidate for BET bromodomain profiling.

BET inhibition BRD4 BD2 γ-carboline cancer

Recommended Application Scenarios for (5-Bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone


BET Bromodomain SAR Probe: BD2-Selective Lead Optimization

The compound is most rationally deployed as a starting scaffold for structure-activity relationship (SAR) studies targeting BET bromodomain BD2 selectivity. The 5-bromofuran-2-yl group provides both a potential halogen-bond donor and a versatile synthetic handle (the C–Br bond) for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to generate focused libraries [1]. The γ-carboline core has established co-crystal structure support (PDB 4Z93) for rational, structure-guided optimization of the N-acyl substituent [1].

Differential Target Profiling: BET vs. Kinase Selectivity Screening

Given the documented target-class divergence between furan-carbonyl and indole-carbonyl substituted pyridoindoles (the latter exemplified by the PKM2 inhibitor NPD10084), this compound serves as a critical comparator in selectivity panels designed to map the target landscape of N-acyl-γ-carboline derivatives . Its inclusion in broad-panel biochemical screens (bromodomain and kinase panels) can help define the structural boundaries between BET and non-BET activity.

Physicochemical Benchmarking Against Fluorinated Analogs

The compound's molecular weight (345.19 g/mol) and lipophilicity (clogP ~3.08) position it as a less lipophilic, lower-molecular-weight alternative to the 8-fluoro analog (MW 363.18) [2]. This makes it suitable for solubility-limited assay formats or for in vitro ADME studies where the impact of indole-ring fluorination on permeability, microsomal stability, and plasma protein binding is the experimental variable under investigation.

Halogen-Bonding Medicinal Chemistry Studies

The bromine atom at the furan 5-position offers a defined opportunity to study halogen-bonding contributions to protein-ligand interactions. Co-crystallization trials with BRD4 BD2 or other acetyl-lysine binding domains, compared with the non-halogenated furan or chloro analogs, can quantify the thermodynamic and structural contribution of the C–Br···O=C interaction to binding free energy [1][3].

Quote Request

Request a Quote for (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.